1H-Imidazole-4-ethanol, 1-methyl-

Description

The exact mass of the compound 1H-Imidazole-4-ethanol, 1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-4-ethanol, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-ethanol, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

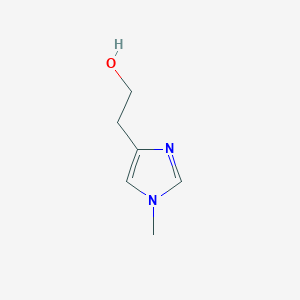

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylimidazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-4-6(2-3-9)7-5-8/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVTWLTWRVRJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481786 | |

| Record name | 1H-Imidazole-4-ethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58177-25-6 | |

| Record name | 1H-Imidazole-4-ethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Histamine Metabolic Pathways and Biogenic Amine Systems

Histamine (B1213489), a critical biogenic amine, exerts a wide range of physiological effects throughout the body, acting as a neurotransmitter in the central nervous system (CNS) and as a mediator of immune responses and gastric acid secretion. biocrates.comsigmaaldrich.com The regulation of histamine levels is crucial for maintaining homeostasis, and this is achieved primarily through two major enzymatic pathways that inactivate the molecule. sigmaaldrich.comnih.gov

The first pathway involves oxidative deamination by the enzyme diamine oxidase (DAO). nih.gov DAO is predominantly active in the intestines, kidneys, and placenta, where it converts histamine into imidazole-4-acetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form imidazoleacetic acid (IAA). nih.gov

The second, and often primary, pathway, especially within the central nervous system and most mammalian tissues, is methylation. biocrates.comsigmaaldrich.com This reaction is catalyzed by the enzyme Histamine N-methyltransferase (HNMT). HNMT transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the tele-nitrogen (the nitrogen atom in the imidazole (B134444) ring furthest from the ethylamine (B1201723) side chain) of histamine. sigmaaldrich.com This process yields 1-methylhistamine (B192778), also known as tele-methylhistamine. sigmaaldrich.comhmdb.ca Subsequently, 1-methylhistamine is a substrate for monoamine oxidase B (MAO-B), which converts it to methylimidazole acetaldehyde (B116499). hmdb.ca This, in turn, is oxidized by aldehyde dehydrogenase to the final major metabolite, 1-methylimidazoleacetic acid (MIAA). nih.gov

The compound 1H-Imidazole-4-ethanol, 1-methyl- is structurally analogous to 1-methylhistamine, with a hydroxyl group in place of the terminal amino group of the side chain. However, a metabolic pathway detailing its formation from 1-methylhistamine in biological systems is not clearly established in the scientific literature.

Significance As a Primary Endogenous Metabolite in Biological Systems

Currently, there is a lack of substantial evidence in the available biochemical literature to classify 1H-Imidazole-4-ethanol, 1-methyl- as a primary or significant endogenous metabolite of histamine (B1213489) in human or other mammalian systems. While its precursor, 1-methylhistamine (B192778), is a well-recognized and extensively studied primary metabolite, the subsequent conversion to 1H-Imidazole-4-ethanol, 1-methyl- (1-methylhistaminol) is not a documented step in the canonical histamine degradation pathway.

Research has focused heavily on the measurement of histamine, 1-methylhistamine, and 1-methylimidazoleacetic acid in biological fluids like urine and plasma as biomarkers for various conditions, including allergic reactions and histamine intolerance. nih.govnih.gov The analytical methods developed for these studies are specific to these major metabolites, and the presence or significance of 1H-Imidazole-4-ethanol, 1-methyl- is not typically reported. The absence of this compound in metabolic profiles and the lack of described enzymatic pathways for its creation suggest it is either not formed, is an extremely minor metabolite, or is formed only under specific, yet-to-be-identified pathological or xenobiotic conditions.

Advanced Computational and Theoretical Investigations of 1h Imidazole 4 Ethanol, 1 Methyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of 1H-Imidazole-4-ethanol, 1-methyl-.

Electronic Structure and Reactivity Profiling

The electronic structure of 1H-Imidazole-4-ethanol, 1-methyl- is key to understanding its biological activity, especially its role as a preferred substrate for Monoamine Oxidase B (MAO-B) compared to histamine (B1213489). researchgate.netnih.govacs.org Computational studies have confirmed that the metabolism by MAO-B proceeds via a hydride transfer mechanism. researchgate.netacs.org

Quantum mechanical calculations have been employed to rationalize the significant difference in the rate of oxidative deamination between histamine and its N-methylated form. acs.org These studies, often part of multiscale simulations, reveal that the addition of a methyl group, though distant from the reactive ethylamino center, alters the electronic properties sufficiently to affect enzyme selectivity. nih.gov The methyl group increases the hydrophobicity of the molecule. researchgate.netnih.gov This change influences the electronic environment and the stability of the transition state during the enzymatic reaction. researchgate.netnih.govacs.org The decisive factor in the catalytic function of MAO enzymes is electrostatics, which is reflected in the lowering of the reaction barrier and a decreased HOMO-LUMO gap for the substrate. researchgate.net

Prediction of Spectroscopic Signatures

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) is a widely used method for this purpose, often yielding high accuracy. d-nb.info

Similarly, theoretical vibrational spectra (IR and Raman) can be calculated. Studies on the parent molecule, histamine, have used quantum chemistry to assign fundamental vibrations. researchgate.net DFT calculations have also been used to predict and assign the low-frequency IR modes for metal-histamine complexes, which is crucial for understanding metal-ligand interactions. nih.gov These methods could be applied to 1H-Imidazole-4-ethanol, 1-methyl- to predict its vibrational spectrum, aiding in its experimental identification and the analysis of its molecular structure and bonding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations generate a series of molecular conformations over time by applying the principles of classical mechanics, providing a detailed view of molecular motion and interactions. nist.gov

Conformational Analysis and Flexibility of 1H-Imidazole-4-ethanol, 1-methyl-

MD simulations are essential for exploring the conformational landscape and flexibility of 1H-Imidazole-4-ethanol, 1-methyl-. The molecule possesses rotational freedom in its ethylamino side chain, allowing it to adopt various conformations. This flexibility is crucial for its ability to fit within the active sites of different enzymes. Simulations show how the molecule's orientation and conformation are influenced by its environment, whether in aqueous solution or bound within a protein's catalytic pocket. nih.gov For instance, within the hydrophobic active site of MAO-B, specific conformations are favored to facilitate the catalytic process. nih.gov

Dynamics of Enzyme-Substrate Interactions (e.g., HNMT, MAO-B)

MD simulations combined with other computational techniques have provided critical insights into the interactions between 1H-Imidazole-4-ethanol, 1-methyl- and its metabolizing enzymes.

Histamine N-methyltransferase (HNMT): In the brain, histamine is methylated by HNMT to form 1H-Imidazole-4-ethanol, 1-methyl-. nih.gov The product, 1H-Imidazole-4-ethanol, 1-methyl-, can also act as a potent inhibitor of HNMT. Structural studies show that inhibitors occupy the histamine-binding site, blocking access to the enzyme's active site. nih.gov The interaction involves several aromatic residues near the N-terminus of HNMT, such as Phe9, Tyr15, and Phe19, which can adopt different rotamer conformations to accommodate various ligands. nih.gov

Monoamine Oxidase B (MAO-B): 1H-Imidazole-4-ethanol, 1-methyl- is a substrate for MAO-B, which catalyzes its oxidative deamination. acs.org The selectivity of MAO-B for the methylated form over histamine is a key area of study. nih.gov MD simulations reveal that the hydrophobic nature of the MAO-B active site is a critical factor. nih.gov The methyl group on 1H-Imidazole-4-ethanol, 1-methyl- enhances its hydrophobicity, leading to more favorable interactions within the active site. researchgate.netnih.gov Key amino acid residues, including Ile199, Leu171, and Leu328, play an important role in orienting the substrate correctly for the reaction. nih.gov The transition state of the reaction involving 1H-Imidazole-4-ethanol, 1-methyl- is stabilized to a greater extent by these surrounding nonpolar residues compared to histamine. researchgate.netnih.govacs.org

| Enzyme | Interacting Residues | Role of Residues | Reference |

|---|---|---|---|

| HNMT | Phe9, Tyr15, Phe19 | Adopt different rotamer conformations to accommodate inhibitors in the histamine-binding site. | nih.gov |

| MAO-B | Ile199, Leu171, Leu328 | Properly orient the substrate for the hydride transfer reaction within the hydrophobic active site. | nih.gov |

Solvation Effects on Enzymatic Reaction Barriers

Solvation plays a governing role in the reactivity of 1H-Imidazole-4-ethanol, 1-methyl-, and multiscale simulations have shown that its effects can be opposing when comparing the reaction in aqueous solution versus within an enzyme. researchgate.netnih.gov

In an aqueous solution, the transition state structure for histamine oxidation is better solvated than that of its methylated counterpart. This leads to a lower free energy barrier for histamine oxidation in water. researchgate.netnih.gov

Conversely, inside the MAO-B active site, the situation is reversed. The higher hydrophobicity of 1H-Imidazole-4-ethanol, 1-methyl- leads to a reduction in the number of water molecules present in the active site. researchgate.netnih.gov This decrease in local water molecules results in diminished dielectric shielding of the preorganized electrostatic environment provided by the enzyme. researchgate.netnih.gov Consequently, the catalytic environment is more efficient for 1H-Imidazole-4-ethanol, 1-methyl-, resulting in a lower activation free energy barrier compared to histamine. researchgate.netnih.govnih.gov This difference in the activation free energy is a dominant contributor to the selectivity of MAO-B. nih.gov

| Comparison | Calculated ΔΔG‡ (kcal/mol) | Experimental ΔΔG‡ (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| N-methylhistamine vs. Histamine | 2.6 | 1.4 | A lower activation free energy for N-methylhistamine contributes to MAO-B selectivity. | nih.gov |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have proven invaluable in understanding the enzymatic processing of 1H-Imidazole-4-ethanol, 1-methyl-. These multiscale simulations combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. This allows for a detailed investigation of complex biological processes at a molecular level.

In the human brain, the concentration of histamine is regulated through a specific metabolic pathway. Initially, histamine is methylated at its imidazole (B134444) Nτ atom by histamine N-methyltransferase (HNMT), producing 1H-Imidazole-4-ethanol, 1-methyl- (also known as N-methylhistamine or NMH). nih.govresearchgate.net Subsequently, NMH undergoes oxidative deamination catalyzed by monoamine oxidase B (MAO-B). nih.govresearchgate.net

Computational studies utilizing QM/MM approaches, specifically the empirical valence bond (EVB) methodology assisted by density functional theory (DFT) calculations, have been instrumental in clarifying the selectivity of MAO-B for NMH over histamine. nih.gov The rate-limiting step in this metabolic process is a hydride abstraction from the substrate. nih.gov

Simulations have revealed that the enzymatic environment of MAO-B plays a crucial role in this selectivity. nih.govresearchgate.net The higher hydrophobicity of NMH compared to histamine leads to a reduction in the number of water molecules at the active site. nih.govresearchgate.netmdpi.com This decrease in local water content reduces the dielectric shielding of the preorganized catalytic electrostatic environment provided by the enzyme, making it more efficient for NMH oxidation and resulting in a lower energy barrier compared to histamine. nih.govresearchgate.net Furthermore, the transition state of the NMH-enzyme complex appears to be better stabilized by surrounding nonpolar residues than the corresponding histamine complex, which also contributes to the lower activation barrier for NMH. nih.govresearchgate.net

A key application of QM/MM simulations is the calculation of activation free energy barriers for enzymatic reactions. These calculations provide a quantitative measure of the reaction rate and can explain enzyme selectivity. For the oxidation of NMH and histamine by MAO-B, multiscale simulations have been used to compute these barriers in different environments: the gas phase, aqueous solution, and within the enzyme itself. nih.govmdpi.com

The calculated barriers are in good agreement with experimental kinetic data, validating the computational models and their ability to reproduce the observed selectivity of MAO-B. nih.gov The free energy profiles for the oxidation of both NMH and histamine in MAO-B have been determined, clearly showing a lower barrier for NMH. mdpi.comresearchgate.net

Table 1: Calculated Free Energy Barriers for the Rate-Limiting Step of Histamine and N-Methylhistamine Oxidation

| System | Free Energy Barrier (kcal/mol) |

|---|---|

| Histamine (HIS) | |

| In MAO-B | Data not available in provided context |

| N-Methylhistamine (NMH) |

This table is based on the qualitative findings of the provided research. Specific numerical values for the barriers in the enzyme for both substrates were not fully detailed in the search results, but the relative difference is a key finding.

Table 2: Free Energy Barriers and Deprotonation Corrections (kcal/mol)

| Substrate | Deprotonation Correction |

|---|---|

| Histamine (HIS) | 3.20 mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies through Computational Modeling of 1H-Imidazole-4-ethanol, 1-methyl- Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of new therapeutic agents. chemijournal.com Computational modeling plays a crucial role in modern SAR investigations by predicting how chemical modifications to a lead compound, such as 1H-Imidazole-4-ethanol, 1-methyl-, will affect its biological activity.

For derivatives of 1H-Imidazole-4-ethanol, 1-methyl-, computational SAR studies would typically involve several steps. First, a library of virtual derivatives would be created by systematically modifying the parent structure. These modifications could include altering the length and branching of the ethanol (B145695) side chain, substituting various groups on the imidazole ring, or changing the nature of the methyl group on the nitrogen. ontosight.aiontosight.ai

Next, these virtual derivatives would be subjected to computational analyses such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. Molecular docking simulations would predict the binding affinity and orientation of the derivatives within the active site of a target protein, for instance, MAO-B or a histamine receptor. researchgate.netnih.gov This can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical properties of the derivatives and their biological activity. By analyzing a set of compounds with known activities, these models can predict the activity of new, untested derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

While specific SAR studies on derivatives of 1H-Imidazole-4-ethanol, 1-methyl- were not detailed in the provided search results, the general principles of using computational tools to explore the SAR of imidazole-containing compounds are well-established for various therapeutic targets, including enzymes and receptors. chemijournal.comontosight.ainih.gov These approaches are essential for discovering novel compounds with improved pharmacological profiles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Imidazole-4-ethanol, 1-methyl- |

| N-methylhistamine (NMH) |

| Histamine |

| Imidazole acetaldehyde (B116499) |

| Imidazole acetic acid |

Analytical Methodologies for Quantitative Research of 1h Imidazole 4 Ethanol, 1 Methyl

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the quantitative analysis of 1H-Imidazole-4-ethanol, 1-methyl-. These hyphenated techniques offer high selectivity and sensitivity, crucial for detecting and quantifying the analyte in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of a broad range of molecules, including imidazole (B134444) derivatives. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample containing 1H-Imidazole-4-ethanol, 1-methyl- is first injected into an LC system. The compound is separated from other matrix components on a chromatographic column. Following separation, the eluent is introduced into the mass spectrometer. The analyte is ionized, and the precursor ion corresponding to 1H-Imidazole-4-ethanol, 1-methyl- is selected in the first mass analyzer. This precursor ion is then fragmented, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and sensitivity.

Research has demonstrated the utility of LC-MS/MS for the quantification of related imidazole compounds in various biological samples. For instance, a method was developed for the analysis of the stable histamine (B1213489) metabolite 1-methyl-4-imidazoleacetic acid (tele-MIAA) in urine, showcasing the technique's ability to achieve high precision and accuracy. nih.govresearchgate.net The inter- and intra-run precision for tele-MIAA were reported to be 8.4% and 4.3%, respectively, with an accuracy between -16.2% and 8.0% over a linear concentration range of 22–1,111 ng/mL. nih.govresearchgate.net While this study focused on a related metabolite, the principles are directly applicable to the quantification of 1H-Imidazole-4-ethanol, 1-methyl-.

Table 1: LC-MS/MS Method Parameters for a Related Imidazole Compound

| Parameter | Value |

| Analyte | 1-methyl-4-imidazoleacetic acid (tele-MIAA) |

| Matrix | Human Urine |

| Chromatography | Reversed-Phase with Ion-Pairing |

| Detection | Electrospray Ionization (ESI) - MS/MS |

| Linear Range | 22–1,111 ng/mL |

| Inter-run Precision | 8.4% |

| Intra-run Precision | 4.3% |

| Accuracy | -16.2% to 8.0% |

This table is based on data for a structurally related compound and illustrates typical performance characteristics of the LC-MS/MS technique.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)

For even greater resolution and mass accuracy, ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) is employed. UHPLC utilizes smaller particle-sized columns, leading to faster analysis times and improved separation efficiency compared to conventional HPLC. The QTOF mass analyzer provides high-resolution mass data, enabling the accurate determination of the elemental composition of the analyte and its fragments.

A study on the quantification of cyclic polyesters in pasta developed and validated a UHPLC-QTOF-MS method. nih.gov This method demonstrated excellent performance with limits of quantification ranging from 3.2 to 17.2 ng g-1, recoveries between 86.4% and 109.8%, and relative standard deviations lower than 12%. nih.gov The high sensitivity and specificity of this technique make it well-suited for the trace-level quantification of 1H-Imidazole-4-ethanol, 1-methyl- in complex samples. The development of a rapid and green UHPLC-MS/MS method for another compound showed a linear range of 1 to 3000 ng/mL, further highlighting the capabilities of this platform. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of 1H-Imidazole-4-ethanol, 1-methyl-, derivatization is typically required prior to GC-MS analysis. Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection.

A common derivatization agent is isobutylchloroformate. researchgate.net Research on the analysis of 4-methylimidazole (B133652) in food matrices has shown that GC-MS methods involving derivatization can achieve low limits of detection (LOD) and quantification (LOQ). researchgate.net For example, a method for 4-methylimidazole in balsamic vinegars and processed sauces reported an LOD of 130 ug/kg. researchgate.net The use of an internal standard, such as 2-ethylimidazole, helps to ensure the accuracy and reproducibility of the quantification. researchgate.net

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) for Polar Analytes

Hydrophilic interaction liquid chromatography (HILIC) is a variation of liquid chromatography that is particularly well-suited for the separation of polar compounds like 1H-Imidazole-4-ethanol, 1-methyl-. researchgate.netsci-hub.box HILIC uses a polar stationary phase and a mobile phase with a high percentage of a water-miscible organic solvent, typically acetonitrile. sci-hub.box This allows for the retention and separation of polar analytes that are poorly retained on traditional reversed-phase columns.

When coupled with tandem mass spectrometry, HILIC-MS/MS provides a highly effective method for the quantitative analysis of polar metabolites. A study developing a HILIC-MS/MS method for histamine and its metabolites in human urine demonstrated a fast separation time of 10 minutes. sci-hub.box The sample preparation was a simple dilution step. sci-hub.box The high organic content of the mobile phase in HILIC also enhances the ionization efficiency in the mass spectrometer's electrospray source, leading to improved sensitivity. sci-hub.box

Immunoassay Technologies for Research Quantification (e.g., ELISA)

Immunoassay technologies, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often cost-effective alternative for the quantification of specific analytes. An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

For the quantification of imidazole-containing compounds, competitive ELISA kits are available for research purposes. abnova.com In a competitive ELISA, the target analyte in the sample competes with a labeled version of the analyte for a limited number of binding sites on an antibody. The amount of labeled analyte detected is inversely proportional to the concentration of the target analyte in the sample. These kits are designed for the quantitative measurement of imidazole in aqueous samples and typically utilize a colorimetric detection method. abnova.com

Capillary Electrophoresis Coupled with Detection Systems (e.g., CE-MS)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of charged metabolites in complex biological samples. nih.govdiva-portal.org

The major advantages of CE-MS include its high separation efficiency and the ability to analyze a wide range of charged species. nih.gov This technique is particularly useful for the analysis of small sample volumes, on the scale of picoliters to nanoliters, making it suitable for single-cell metabolomics. diva-portal.org The separation in CE is based on the charge and size of the analytes, providing a different selectivity compared to liquid chromatography. nih.gov The hyphenation of CE with MS allows for the selective detection and quantification of compounds like 1H-Imidazole-4-ethanol, 1-methyl-, especially in intricate biological matrices. nih.govnih.gov

Stable Isotope Dilution Assay for Precision and Accuracy

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a gold-standard method for the precise and accurate quantification of endogenous compounds like tele-methylhistamine in complex biological samples. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).

The key advantage of SIDA is its ability to compensate for analyte losses during sample preparation and for variations in instrument response. The isotopically labeled internal standard is added to the sample at the earliest stage of preparation, and because it behaves identically to the endogenous analyte throughout extraction, purification, and derivatization, the ratio of the native analyte to the internal standard remains constant. This ratio is then measured by mass spectrometry, allowing for highly accurate quantification.

For the analysis of tele-methylhistamine, a deuterated analogue, such as d₃-N-methylhistamine, is often employed as the internal standard. mayocliniclabs.com This allows for the differentiation between the endogenous analyte and the standard by the mass spectrometer.

Table 1: Performance Characteristics of a Stable Isotope Dilution LC-MS/MS Method for tele-Methylhistamine

| Parameter | Value | Reference |

| Linearity Range | 50-5000 pM | nih.gov |

| Coefficient of Variation (CV) | < 11.0% | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 50 pM (6.25 pg/ml) | nih.gov |

| Internal Standard | N-tele-(R)-α-dimethylhistamine | nih.gov |

A gas chromatographic-mass spectrometric (GC-MS) method using a trideuterated analogue of N-tele-methylhistamine as an internal standard has also been successfully developed and applied. nih.gov This highlights the versatility of SIDA across different chromatographic platforms.

Methodological Considerations for Biological Sample Preparation and Analysis

The reliability of quantitative analysis of tele-methylhistamine is heavily dependent on the meticulous handling and preparation of biological samples. The following subsections detail critical considerations for ensuring sample integrity and optimizing analytical procedures.

Strategies for Sample Stability and Preservation

The stability of tele-methylhistamine in biological samples is a critical factor for obtaining accurate and reproducible results. While it is generally more stable than its parent compound, histamine, proper storage and handling are still necessary.

For urine samples, it is recommended to collect a 24-hour urine specimen without preservatives. mayocliniclabs.comtestcatalog.org The collected urine should be refrigerated during and immediately after collection. For long-term storage, freezing at -20°C or lower is advisable, and samples have been shown to be stable for at least 6 months under these conditions. dld-diagnostika.de Some protocols suggest the addition of hydrochloric acid as a preservative for collected urine. dld-diagnostika.de

Plasma samples require careful collection to prevent artificial elevations in histamine and its metabolites. It has been shown that the first blood sample drawn after venipuncture can have artificially high histamine concentrations. nih.gov Therefore, discarding the initial draw is a good practice. For storage, plasma samples should be frozen.

Table 2: Sample Collection and Storage Recommendations

| Sample Type | Collection | Short-Term Storage | Long-Term Storage | Reference |

| 24-Hour Urine | No preservative | Refrigerated | Frozen (-20°C or lower) | mayocliniclabs.comtestcatalog.orgdld-diagnostika.de |

| Random Urine | Preferred for episodic symptoms | Refrigerated | Frozen (-20°C or lower) | mayocliniclabs.comtestcatalog.org |

| Plasma | Discard initial draw | Refrigerated | Frozen (-20°C or lower) | nih.gov |

| Cerebrospinal Fluid (CSF) | Standard lumbar puncture | Frozen (-80°C) | Frozen (-80°C) | nih.gov |

It is also important to consider the patient's diet and medications, as certain foods rich in histamine or medications like monoamine oxidase inhibitors (MAOIs) can influence the levels of tele-methylhistamine. testcatalog.orgmayocliniclabs.com

Optimization of Extraction and Derivatization Procedures

The extraction of tele-methylhistamine from biological matrices and its subsequent derivatization are key steps to remove interferences and enhance its detectability by chromatographic methods.

Extraction: Solid-phase extraction (SPE) is a commonly used technique to clean up and concentrate tele-methylhistamine from urine and plasma. Cation-exchange cartridges are particularly effective for this purpose. nih.gov The process typically involves acidifying the sample before loading it onto the SPE cartridge, followed by washing steps to remove interfering substances, and finally eluting the analyte with a suitable solvent.

Derivatization: Derivatization is often necessary, especially for GC-MS analysis, to improve the volatility and chromatographic properties of tele-methylhistamine. For GC-MS, tele-methylhistamine can be converted to its di-(3,5-bistrifluoromethylbenzoyl) derivative, which exhibits good chromatographic behavior and a strong signal in negative-ion mass spectrometry. nih.gov

For LC-MS/MS analysis, derivatization can also be employed to enhance sensitivity and chromatographic retention. Pre-column derivatization of the primary amine group with reagents like 4-bromobenzenesulfonyl chloride has been successfully used for the analysis of histamine and tele-methylhistamine in cerebrospinal fluid. nih.gov Another approach involves derivatization with succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297) ((R)-CIMa-OSu) for the analysis of related imidazole-containing compounds. mdpi.com

Table 3: Example Derivatization Reagents and Their Applications

| Derivatization Reagent | Analytical Technique | Target Functional Group | Reference |

| 3,5-Bistrifluoromethylbenzoyl chloride | GC-MS | Amine | nih.gov |

| 4-Bromobenzenesulfonyl chloride | LC-MS/MS | Primary Amine | nih.gov |

| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate | LC-MS/MS | Amine | mdpi.com |

The choice of extraction and derivatization method should be carefully optimized to achieve the desired sensitivity, selectivity, and reproducibility for the specific biological matrix and analytical platform being used.

Research Applications and Functional Studies of 1h Imidazole 4 Ethanol, 1 Methyl

Investigations in In Vitro and Ex Vivo Biological Systems

1H-Imidazole-4-ethanol, 1-methyl-, commonly known as 1-methylhistamine (B192778) or tele-methylhistamine (t-MHA), serves as a crucial analyte in in vitro and ex vivo research, primarily for assessing mast cell activity. In clinical and research settings, the measurement of its urinary levels is a key diagnostic tool for mast cell disorders, including mastocytosis and systemic allergic reactions. ibl-international.comnih.gov Ex vivo analysis of patient urine samples for N-methylhistamine is a noninvasive method used to monitor the release of mediators from mast cells. nih.govresearchgate.net Collection of urine over 24 hours is considered an informative test for assessing the extent of mastocytosis, as the metabolite levels reflect the amount of histamine (B1213489) released and processed by the body over time. nih.gov

In in vitro models, such as studies involving cultured human mast cells, the release of histamine and its subsequent metabolism to 1-methylhistamine can be studied to understand the mechanisms of mast cell activation. nih.gov For instance, research has investigated how various stimuli, including neuropeptides and interleukins, can induce the secretion of mediators from mast cells. nih.gov The quantification of 1-methylhistamine in cell culture supernatants provides a stable and reliable measure of histamine release, as histamine itself has a very short half-life. ibl-international.com

Quantification in Animal Models (e.g., Rodent Tissue and Fluid Analysis)

Animal models, particularly rodents, are extensively used to study the distribution and metabolism of histamine, with 1-methylhistamine being a key metabolite of interest. Highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC) with fluorometric detection or mass spectrometry, have been developed to simultaneously quantify histamine and 1-methylhistamine in various rodent tissues. nih.govnih.gov These methods allow for precise measurements with detection limits in the picogram range, enabling detailed studies of the histaminergic system. nih.gov

Systematic analysis in laboratory mouse strains has revealed that 1-methylhistamine is detectable in a wide range of organs, though its concentration varies significantly. nih.gov In both Balb/c and C57Bl/6 mice, substantial concentrations of 1-methylhistamine are found in the lung, intestine, and kidney, while it is present in only minor quantities in the brain, liver, stomach, heart, spleen, thymus, and lymph nodes. nih.gov This distribution contrasts with its precursor, histamine, which is most abundant in the stomach, lymph nodes, and thymus. nih.gov In the rat brain, 1-methylhistamine is also unevenly distributed, with measurable levels found throughout different regions. researchgate.net

Concentration of 1-Methylhistamine in Various Mouse Organs

This table displays the average concentration of 1-methylhistamine (t-MHA) in nanograms per gram of wet tissue weight (ng/g) across different organs from two common laboratory mouse strains. Data is compiled from systematic analyses and may vary based on the specific experimental conditions.

| Organ | Concentration (ng/g) in Balb/c Mice nih.gov | Concentration (ng/g) in C57Bl/6 Mice nih.gov |

|---|---|---|

| Lung | Substantial | Substantial |

| Intestine | Substantial | Substantial |

| Kidney | Substantial | Substantial |

| Brain | Minor | Minor |

| Liver | Minor | Minor |

| Stomach | Minor | Minor |

| Heart | Minor | Minor |

| Spleen | Minor | Minor |

Pharmacological and genetic manipulation in animal models has been instrumental in confirming the metabolic pathways of histamine and the function of related enzymes. In histamine N-methyltransferase (HNMT) knockout mice, the absence of the primary enzyme responsible for metabolizing histamine in the brain leads to a robust, five-fold or greater increase in brain histamine levels compared to wild-type mice. nih.gov This demonstrates the essential role of HNMT in regulating brain histamine concentration. nih.gov

Pharmacological inhibition of HNMT with compounds like metoprine (B1676516) has been shown to increase brain histamine levels, further highlighting the enzyme's role. nih.govnih.gov Additionally, genetic knockout of the histamine H3 receptor, which functions as an autoreceptor to inhibit histamine synthesis and release, results in significantly higher levels of brain 1-methylhistamine, indicating increased histamine turnover. nih.gov These intervention studies solidify the role of 1-methylhistamine as a direct indicator of histamine metabolism and turnover in the central nervous system.

Role as a Biochemical Indicator of Histamine Turnover and Metabolism in Research Contexts

1-methylhistamine is a well-established and reliable biochemical indicator of histamine turnover and metabolism. ibl-international.com Histamine is metabolized through two primary pathways: oxidative deamination by diamine oxidase (DAO) and Nτ-methylation by histamine N-methyltransferase (HNMT). mdpi.comfrontiersin.org The HNMT pathway, which converts histamine to 1-methylhistamine, is the principal metabolic route within the central nervous system and is crucial for terminating the neurotransmitter actions of histamine. nih.goveurofinsdiscovery.com

Because 1-methylhistamine is a direct and stable product of this enzymatic reaction, its concentration in biological fluids like urine and plasma correlates well with systemic histamine levels and release. ibl-international.com Measuring urinary 1-methylhistamine is often preferred over measuring histamine itself due to its greater stability and longer half-life, providing a more integrated picture of histamine release over time. ibl-international.com This measurement is particularly valuable in the diagnosis and monitoring of conditions involving mast cell activation, such as anaphylaxis and mastocytosis, where a significant increase in urinary 1-methylhistamine can be observed during symptomatic episodes. nih.gov

Synthetic Approaches for Labeled 1H-Imidazole-4-ethanol, 1-methyl- and its Analogues for Research Probes

The synthesis of isotopically labeled 1-methylhistamine is critical for its use in advanced research applications, particularly as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. electronicsandbooks.comclearsynth.com Labeled compounds, where hydrogen atoms are replaced with deuterium (B1214612) or tritium, are chemically identical to their unlabeled counterparts but can be distinguished by their mass, making them ideal for precise quantification. clearsynth.com

One effective method for producing labeled 1-methylhistamine is through enzymatic synthesis. electronicsandbooks.comresearchgate.net This approach utilizes the enzyme histidine decarboxylase (HDC) to decarboxylate N-methyl-L-histidine precursors. electronicsandbooks.comresearchgate.net When this enzymatic reaction is carried out in a fully deuteriated medium (using deuterium oxide, D₂O), a deuterium atom is incorporated at the α-carbon position of the side chain, yielding deuterium-labeled 1-methylhistamine. electronicsandbooks.com A similar process using a tritiated medium results in the synthesis of tritium-labeled isotopomers. electronicsandbooks.comresearchgate.net These labeled molecules are invaluable tools for accurately studying histamine metabolism and turnover in complex biological systems.

Enzymatic Studies Utilizing 1H-Imidazole-4-ethanol, 1-methyl- as a Substrate, Product, or Modulator of Enzyme Activity

1-methylhistamine plays a central role in enzymatic studies of histamine metabolism, acting as both a key product and a subsequent substrate in the metabolic cascade.

As a Product: 1-methylhistamine is the direct product of the reaction catalyzed by Histamine N-methyltransferase (HNMT, EC 2.1.1.8). researchgate.net HNMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to histamine, yielding 1-methylhistamine and S-adenosyl-L-homocysteine. wikipedia.orgresearchgate.net Enzymatic assays for HNMT activity often rely on quantifying the production of 1-methylhistamine from a histamine substrate. eurofinsdiscovery.comresearchgate.net These assays can use radiolabeled SAM to produce a radioactive product or employ HPLC techniques to separate and measure the newly formed 1-methylhistamine. eurofinsdiscovery.comresearchgate.net

As a Substrate: After its formation, 1-methylhistamine serves as a substrate for further enzymatic degradation. It is primarily oxidized by Monoamine Oxidase B (MAO-B) and subsequently by Aldehyde Dehydrogenase (ALDH) to form its final major metabolite, N-methylimidazoleacetic acid (also known as tele-methylimidazoleacetic acid or t-MIAA). ibl-international.comnih.govmdpi.com Studies on ALDH enzymes investigate their substrate specificity, and the conversion of the aldehyde intermediate of 1-methylhistamine to its carboxylic acid metabolite falls within the scope of this enzyme family's function. mdpi.comnih.govnih.gov Therefore, understanding the kinetics of these enzymes is crucial for a complete picture of histamine catabolism.

Q & A

Q. What experimental methods are used to determine the relative stability of 1-methylimidazole isomers, such as 1H-Imidazole-4-ethanol, 1-methyl-?

The relative stability of imidazole isomers can be determined using calorimetry to measure isomerization enthalpies. For example, the enthalpy difference between 1-methyl- and 4-methylimidazole was experimentally measured as −40.2 kJ/mol, with computational methods (e.g., density-functional theory) corroborating these results . Techniques like differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) are commonly employed for such thermodynamic analyses.

Q. How can spectroscopic techniques characterize the structural features of 1H-Imidazole-4-ethanol, 1-methyl-?

Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying proton environments, while Fourier-transform infrared (FTIR) spectroscopy can detect functional groups like hydroxyl (-OH) and imidazole rings. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for structurally related imidazole derivatives) provides atomic-level resolution of bond lengths and angles .

Q. What synthetic routes are available for preparing 1H-Imidazole-4-ethanol, 1-methyl- and its derivatives?

Synthesis often involves alkylation or quaternization reactions. For example, bromine-containing intermediates can be quaternized with amines (e.g., N-methylpiperidine) and polymerized via free-radical methods for functionalized materials . Solvent selection (e.g., DMF/water mixtures) and initiators like AIBN are critical for optimizing yield and purity.

Advanced Research Questions

Q. How do computational methods like density-functional theory (DFT) explain the electronic properties and isomer stability of 1H-Imidazole-4-ethanol, 1-methyl-?

DFT calculations incorporating exact-exchange terms (e.g., B3LYP functional) can predict isomer stability by analyzing electron density distributions and Gibbs free energy differences. Studies show that 4-methylimidazole is ~27.6 kJ/mol more stable than its 1-methyl isomer due to reduced steric hindrance and favorable orbital interactions . Hybrid functionals combining gradient corrections and exact exchange improve accuracy for thermochemical properties .

Q. What mechanisms underlie the thermal rearrangements of 1H-Imidazole-4-ethanol derivatives, and how can kinetic parameters be experimentally validated?

Thermal isomerization (e.g., 1-methyl to 2-methylimidazole) proceeds via transition states involving partial ring-opening or hydrogen shifts. Kinetic studies using gas chromatography-mass spectrometry (GC-MS) and Arrhenius analysis can determine activation energies. Computational transition-state modeling (e.g., using Gaussian software) complements experimental data to resolve mechanistic pathways .

Q. How can 1H-Imidazole-4-ethanol, 1-methyl- be functionalized for applications in advanced materials, such as anion-exchange membranes?

Quaternization of brominated intermediates followed by polymerization (e.g., with styrene derivatives) yields ion-conductive polymers. Blending with polybenzimidazole (PBI) enhances alkaline stability and conductivity, as demonstrated in anion-exchange membrane water electrolysis (AEMWE) applications . Characterization via ¹H NMR and conductivity measurements validates functional group integration.

Q. What strategies address contradictions between computational and experimental data in thermodynamic studies of imidazole derivatives?

Discrepancies often arise from approximations in exchange-correlation functionals or incomplete basis sets. Calibrating computational models against high-resolution experimental data (e.g., crystallographic or calorimetric results) improves reliability. For example, revising gradient corrections in DFT functionals reduced deviations in atomization energy predictions to <2.4 kcal/mol .

Methodological Notes

- Data Validation : Cross-reference computational results (DFT, molecular dynamics) with experimental techniques (NMR, X-ray diffraction) to resolve ambiguities in structural or thermodynamic data .

- Safety Protocols : Handling imidazole derivatives requires adherence to safety data sheets (SDS), particularly for reactive intermediates (e.g., sulfonyl chlorides) .

- Ethical Compliance : Derivatives with pharmacological potential (e.g., alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) must comply with FDA guidelines for non-medical research use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.